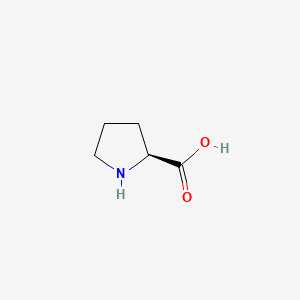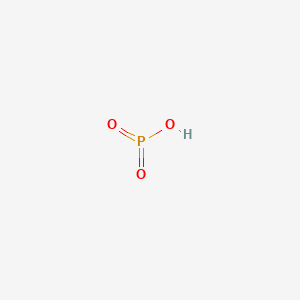
3-Methylglutaconic acid
Vue d'ensemble
Description
3-Methylglutaconic acid (3-MGA) is a methyl-branched fatty acid . It is an intermediate in the leucine degradative pathway as well as the mevalonate shunt, a pathway that links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism . 3-Methylglutaconyl-CoA hydratase is involved in the metabolism process of 3-MGA . 3-MGA accumulates in patients with a deficiency of this enzyme and a large amount of 3-MGA appears in urine .
Synthesis Analysis
3-MGA is synthesized in five steps from acetyl CoA via a novel reaction sequence . This synthesis provides a metabolic rationale for the connection between 3-MGA aciduria and compromised mitochondrial energy metabolism .Molecular Structure Analysis
The metabolic precursor of 3-MGA is trans-3MGC CoA, an intermediate in the leucine catabolism pathway . Gas chromatography-mass spectrometry (GC-MS) analysis of commercially available trans-3MGC acid yielded a mixture of cis and trans isomers .Chemical Reactions Analysis
3-MGA arises from thioester cleavage of 3-methylglutaconyl CoA (3MG CoA), an intermediate in leucine catabolism . Non-enzymatic isomerization of trans-3MGC CoA drives AUH-dependent HMG CoA dehydration and explains the occurrence of cis-3MGA acid in urine of subjects with 3MGA aciduria .Physical and Chemical Properties Analysis
3-MGA has a molecular formula of C6H8O4 and a molecular weight of 144.12 g/mol . Its IUPAC name is (E)-3-methylpent-2-enedioic acid . The density of 3-MGA is 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Overview and Statin Safety
Statins, known for their lipid-lowering effects and cardiovascular benefits, have been extensively studied for their safety and efficacy. The research assesses statins, including their potential adverse effects on various organ systems. This comprehensive review highlights the importance of understanding statin safety to optimize their use in clinical practice, given their widespread application for managing hypercholesterolemia and reducing cardiovascular risks (Bays, 2006).
Statins in Pre-diabetes and Type 2 Diabetes
Another study explores the role of selected statins in managing pre-diabetes and type 2 diabetes. It evaluates the comparative safety and efficacy of these statins, highlighting their potential in managing diabetes-related complications and their safety concerns. This research underscores the significance of statins beyond their lipid-lowering capacity, suggesting their utility in a broader spectrum of metabolic disorders (Barre & Mizier-Barre, 2021).
Epigenetic Modifications and Environmental Chemicals
The interaction between environmental chemicals and epigenetic modifications is a growing area of research, with significant implications for understanding the mechanisms through which these chemicals contribute to disease. A review by Baccarelli and Bollati (2009) highlights how various environmental chemicals, including metals and air pollutants, can alter epigenetic marks, potentially mediating toxicity and contributing to disease pathogenesis. This research area is crucial for developing strategies to mitigate the health impacts of environmental exposures.
Statins and Myotoxicity
The comprehensive review on statins and myotoxicity delves into the adverse reactions involving skeletal muscle, occasionally necessitating drug discontinuation. It emphasizes the importance of recognizing and accurately diagnosing these reactions to prevent further muscular damage. This review provides insight into the pharmacokinetic aspects and potential drug-drug interactions that could increase the risk of myotoxicity, highlighting the need for careful management of statin therapy in clinical practice (Ucar, Mjörndal, & Dahlqvist, 2000).
Pleiotropic Effects of Statins
Statins are recognized not only for their cholesterol-lowering effects but also for their pleiotropic properties, which may contribute to their cardiovascular benefits. This review summarises recent findings on the pleiotropic effects of statins, including their impact on endothelial function, inflammatory responses, and thrombotic processes. It underscores the potential of statins to offer protective effects in the central nervous system and their role in treating various diseases beyond hypercholesterolemia, reinforcing the diverse therapeutic potential of statins (Schmeer, Kretz, & Isenmann, 2006).
Mécanisme D'action
Target of Action
The primary target of 3-Methylglutaconic acid is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) . This enzyme is involved in the catabolism of leucine, an essential amino acid . The compound also affects mitochondrial function through different pathomechanisms .
Mode of Action
This compound interacts with its target, the 3-MGH enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . This interaction and the resulting changes are part of the compound’s mode of action.
Biochemical Pathways
This compound is an intermediate of the mitochondrial leucine catabolism pathway . In this pathway, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-CoA to HMG-CoA by the 3-MGH enzyme is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .
Pharmacokinetics
It is known that the compound accumulates in patients with a deficiency of 3-methylglutaconyl-coa hydratase .
Result of Action
The result of this compound’s action is the accumulation of the compound in the urine, a condition known as 3-Methylglutaconic aciduria . This condition is characterized by increased urinary excretion of this compound . It is associated with several inborn errors of metabolism .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Methylglutaconic acid is involved in the leucine degradation pathway . In this pathway, carboxylation of 3-methylcrotonyl CoA leads to the formation of 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase . In primary 3-methylglutaconic aciduria, mutations in the hydratase are directly responsible for the accumulation of this compound .
Cellular Effects
This compound is associated with several metabolic disorders that impair the body’s ability to make energy in the mitochondria . As a result of this impairment, this compound and 3-methylglutaric acid build up and can be detected in the urine . This buildup can lead to general metabolic acidosis, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. For instance, in the leucine degradation pathway, it interacts with the enzyme 3-methylglutaconyl-CoA hydratase . Mutations in this enzyme can lead to the accumulation of this compound, affecting gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the leucine degradation pathway . It is formed during the carboxylation of 3-methylcrotonyl CoA to 3-methylglutaconyl CoA . This metabolite is then converted to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) by the enzyme 3-methylglutaconyl-CoA hydratase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its role in the leucine degradation pathway
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, given its role in the mitochondrial leucine catabolism pathway
Propriétés
IUPAC Name |
(E)-3-methylpent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBKYFIJPGYQC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylglutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
372-42-9, 15649-56-6, 5746-90-7 | |
| Record name | (2E)-3-Methyl-2-pentenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC177010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5746-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 372-42-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLGLUTACONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylglutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)










![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)
